(4-(5-Chlorobenzo[d]oxazol-2-yl)morpholin-2-yl)methanamine
Overview
Description
(4-(5-Chlorobenzo[d]oxazol-2-yl)morpholin-2-yl)methanamine: is a heterocyclic compound that features a morpholine ring substituted with a benzo[d]oxazole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(5-Chlorobenzo[d]oxazol-2-yl)morpholin-2-yl)methanamine typically involves the reaction of 5-chlorobenzo[d]oxazole with morpholine under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the benzo[d]oxazole moiety, potentially converting it to a benzo[d]oxazoline derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorinated position on the benzo[d]oxazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: N-oxides of the morpholine ring.
Reduction: Benzo[d]oxazoline derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex heterocyclic compounds.
- Employed in the development of novel catalysts for organic reactions.
Biology:
- Investigated for its potential as a pharmacophore in drug discovery.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids .
Medicine:
- Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
- Evaluated for its ability to modulate biological pathways involved in disease.
Industry:
- Utilized in the production of advanced materials with specific electronic or optical properties.
- Applied in the development of new polymers and resins .
Mechanism of Action
The mechanism of action of (4-(5-Chlorobenzo[d]oxazol-2-yl)morpholin-2-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include signal transduction cascades that regulate cellular processes .
Comparison with Similar Compounds
- (4-(5-Chlorobenzo[d]oxazol-2-yl)morpholin-2-yl)methanamine dihydrochloride
- (4-(5-Chlorobenzo[d]oxazol-2-yl)morpholin-2-yl)methanol
- (4-(5-Chlorobenzo[d]oxazol-2-yl)morpholin-2-yl)acetic acid
Uniqueness:
- The presence of the morpholine ring and the benzo[d]oxazole moiety in this compound imparts unique electronic and steric properties, making it a versatile intermediate in organic synthesis.
- Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, enhances its utility in the synthesis of diverse chemical entities .
Properties
IUPAC Name |
[4-(5-chloro-1,3-benzoxazol-2-yl)morpholin-2-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O2/c13-8-1-2-11-10(5-8)15-12(18-11)16-3-4-17-9(6-14)7-16/h1-2,5,9H,3-4,6-7,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWNXQWYCGICPDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C2=NC3=C(O2)C=CC(=C3)Cl)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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